![molecular formula C19H13F2N3O2S2 B2781124 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-57-8](/img/structure/B2781124.png)
2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-Difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups and heterocyclic rings
Mechanism of Action
Target of Action
The compound, 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives are known to interact with various enzymes or receptors involved in cellular processes.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . The electron-deficient aryl group in the compound could result in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with its target .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Biochemical Analysis
Biochemical Properties
2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with PI3Ks, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s interaction with these enzymes is believed to inhibit their activity, thereby affecting the biochemical reactions they are involved in .
Cellular Effects
The compound’s inhibition of PI3Ks can have significant effects on various types of cells and cellular processes. For instance, PI3Ks play a key role in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes by this compound can potentially influence these cellular functions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with PI3Ks . This binding inhibits the activity of the enzymes, leading to changes in gene expression and other cellular processes .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiazole and pyridine derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can further enhance the compound's biological activity.
Scientific Research Applications
The compound has demonstrated significant biological activity across various studies:
PI3K Inhibition
Research indicates that 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide acts as a potent inhibitor of PI3Kα with an IC50 value in the nanomolar range (approximately 3.6 nM). This inhibition is critical as PI3K is implicated in cancer progression and survival pathways .
Anticancer Potential
The compound has been evaluated for its anticancer properties against various cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and others.
- Results : It exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents like cisplatin and 5-fluorouracil .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Comparative studies reveal that it outperforms traditional antibiotics such as ampicillin and streptomycin in certain assays .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that:
- The presence of fluorine atoms enhances the compound's potency.
- The sulfonamide group is essential for maintaining biological activity.
- Variations in the thiazole and pyridine components can lead to significant differences in efficacy against specific targets .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolo[5,4-b]pyridine Moiety : Achieved through cyclization reactions involving suitable pyridine derivatives.
- Fluorination : Conducted using reagents like N-fluorobenzenesulfonimide.
- Coupling Reactions : Final assembly through palladium-catalyzed cross-coupling techniques such as Suzuki or Buchwald-Hartwig coupling .
Case Studies
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,4-Difluoro-N-(2-methylphenyl)benzenesulfonamide
2,4-Difluoro-N-(2-methyl-4-(thiazol-2-yl)phenyl)benzenesulfonamide
2,4-Difluoro-N-(2-methyl-4-(pyridin-2-yl)phenyl)benzenesulfonamide
Uniqueness
What sets 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide apart from these similar compounds is its unique combination of functional groups and heterocyclic rings, which can lead to distinct biological activities and applications.
Biological Activity
2,4-Difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the compound's structure, synthesis, and biological activity, highlighting key research findings and case studies.
Structural Characteristics
The compound features a thiazolo[5,4-b]pyridine moiety integrated with a sulfonamide group and fluorine substituents . Its molecular formula is C19H13F2N3O2S, with a melting point range of 163–165 °C . The structural complexity contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₃F₂N₃O₂S |
Molecular Weight | 417.5 g/mol |
Melting Point | 163–165 °C |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolo[5,4-b]pyridine Moiety: Achieved through cyclization reactions involving pyridine derivatives and thioamides.
- Fluorination: Conducted using reagents like N-fluorobenzenesulfonimide (NFSI).
- Coupling Reactions: Final coupling with the sulfonamide group is performed using palladium-catalyzed cross-coupling reactions.
The primary mechanism of action for this compound is the inhibition of PI3K pathways, which are crucial in various cellular processes including growth, proliferation, and survival. The sulfonamide functionality is critical for its inhibitory activity against PI3Kα, with studies indicating an IC50 value as low as 3.6 nM for structurally related compounds .
Antitumor Activity
Research has shown that derivatives containing the thiazolo[5,4-b]pyridine structure exhibit significant cytotoxic effects against cancer cell lines. For instance:
- A study indicated that thiazole derivatives displayed IC50 values ranging from 1.61 to 1.98 µg/mL against various tumor cells .
- Structure-activity relationship (SAR) analyses revealed that specific substitutions on the phenyl ring enhance cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Comparative analyses demonstrated that it exhibits potent activity against bacterial strains, comparable to established antibiotics such as norfloxacin . The presence of electron-donating groups in its structure significantly impacts its antimicrobial efficacy.
Case Studies
- Anticancer Research: A series of thiazolo[5,4-b]pyridine analogues were synthesized and tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that modifications to the thiazole ring and phenyl substituents could enhance anticancer activity significantly .
- Anticonvulsant Properties: Another study highlighted the anticonvulsant potential of similar thiazole derivatives, where specific structural modifications led to enhanced protective effects in animal models .
Properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S2/c1-11-9-12(18-23-16-3-2-8-22-19(16)27-18)4-6-15(11)24-28(25,26)17-7-5-13(20)10-14(17)21/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAJRCREQORBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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